2-(2,3-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound with a unique structure that combines phenoxy, benzoyl, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Preparation of 2,3-dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base.
Formation of 2,3-dimethylphenoxyacetic acid: This involves the reaction of 2,3-dimethylphenol with chloroacetic acid in the presence of a base.
Synthesis of 2-(4-methylbenzoyl)-1-benzofuran-3-amine: This can be achieved through the reaction of 4-methylbenzoyl chloride with 1-benzofuran-3-amine in the presence of a base.
Final coupling reaction: The final step involves the coupling of 2,3-dimethylphenoxyacetic acid with 2-(4-methylbenzoyl)-1-benzofuran-3-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and benzoyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or benzoyl derivatives.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving phenoxy and benzoyl groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the transcription of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dimethylphenoxy)-2-methylpropanoic acid: Similar structure but lacks the benzofuran moiety.
2-methoxy-4-(2-(4-methylbenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: Contains similar benzoyl and phenoxy groups but has different substituents.
Uniqueness
2-(2,3-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide is unique due to its combination of phenoxy, benzoyl, and benzofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H23NO4 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C26H23NO4/c1-16-11-13-19(14-12-16)25(29)26-24(20-8-4-5-9-22(20)31-26)27-23(28)15-30-21-10-6-7-17(2)18(21)3/h4-14H,15H2,1-3H3,(H,27,28) |
InChI Key |
VSTGPHKQLASICC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC(=C4C)C |
Origin of Product |
United States |
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